molecular formula C17H19ClO3 B5116892 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene

1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene

Cat. No.: B5116892
M. Wt: 306.8 g/mol
InChI Key: DNQJCSYHDAEPML-UHFFFAOYSA-N
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Description

1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene is an organic compound characterized by its complex aromatic structure This compound features a benzene ring substituted with a chlorine atom and a butoxy chain, which is further substituted with a methoxyphenoxy group

Properties

IUPAC Name

1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-15-7-9-16(10-8-15)20-11-2-3-12-21-17-6-4-5-14(18)13-17/h4-10,13H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQJCSYHDAEPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene typically involves multiple steps:

    Preparation of 4-(4-methoxyphenoxy)butanol: This intermediate can be synthesized by reacting 4-methoxyphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).

    Formation of this compound: The final compound can be obtained by reacting 4-(4-methoxyphenoxy)butanol with 1-chloro-3-bromobenzene under basic conditions, typically using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in THF.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Hydrogenated aromatic compounds.

Scientific Research Applications

1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Utilized in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene: Similar structure but with different substitution pattern on the benzene ring.

    1-chloro-3-[4-(4-hydroxyphenoxy)butoxy]benzene: Hydroxy group instead of methoxy, affecting its reactivity and applications.

    1-chloro-3-[4-(4-methylphenoxy)butoxy]benzene: Methyl group instead of methoxy, leading to different chemical properties.

Uniqueness

1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

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